molecular formula C16H14F3NO3 B13713371 3-Salicyloyl-5-(3-hydroxypropyl)-

3-Salicyloyl-5-(3-hydroxypropyl)-

Cat. No.: B13713371
M. Wt: 325.28 g/mol
InChI Key: DIEYQQKCGGWMRV-UHFFFAOYSA-N
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Description

The compound 3-Salicyloyl-5-(3-hydroxypropyl)-2-(trifluoromethyl)pyridine (CAS: 1820674-93-8) is a pyridine derivative characterized by a salicyloyl (2-hydroxybenzoyl) group at position 3, a 3-hydroxypropyl chain at position 5, and a trifluoromethyl (-CF₃) group at position 2 . Its molecular formula is C₁₆H₁₄F₃NO₃, with a molecular weight of 325.29 g/mol.

The structural uniqueness of this compound lies in its combination of hydrogen-bonding motifs (salicyloyl and hydroxypropyl groups) and electron-withdrawing substituents (-CF₃), which influence its solubility, metabolic stability, and interactions with biological targets .

Properties

Molecular Formula

C16H14F3NO3

Molecular Weight

325.28 g/mol

IUPAC Name

(2-hydroxyphenyl)-[5-(3-hydroxypropyl)-2-(trifluoromethyl)pyridin-3-yl]methanone

InChI

InChI=1S/C16H14F3NO3/c17-16(18,19)15-12(8-10(9-20-15)4-3-7-21)14(23)11-5-1-2-6-13(11)22/h1-2,5-6,8-9,21-22H,3-4,7H2

InChI Key

DIEYQQKCGGWMRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(N=CC(=C2)CCCO)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Salicyloyl-5-(3-hydroxypropyl)- can be achieved through several synthetic routes. One common method involves the esterification of salicylic acid with 3-hydroxypropyl alcohol in the presence of a catalyst. The reaction typically requires mild conditions, such as room temperature and atmospheric pressure, to yield the desired product with high purity .

Industrial Production Methods

For large-scale industrial production, the synthesis of 3-Salicyloyl-5-(3-hydroxypropyl)- can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, resulting in higher yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

3-Salicyloyl-5-(3-hydroxypropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-Salicyloyl-5-(3-hydroxypropyl)- can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3-Salicyloyl-5-(3-hydroxypropyl)- involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Structural Analogues in the Pyridine/Chromene Family

The following compounds share the 5-(3-hydroxypropyl) substitution pattern but differ in core structure or additional substituents:

Compound Name Core Structure Substituents (Positions) Molecular Formula MW (g/mol) Key References
3-Salicyloyl-5-(3-hydroxypropyl)-chromene Chromene 3-Salicyloyl, 5-(3-hydroxypropyl) C₁₆H₁₄F₃NO₃ 325.29
3-(5-Methyl-2-hydroxybenzoyl)-5-(3-hydroxypropyl)-pyridine Pyridine 3-(5-Methyl-2-hydroxybenzoyl), 5-(3-hydroxypropyl) C₁₇H₁₆F₃NO₃ 339.32
3-(5-Chloro-2-hydroxybenzoyl)-5-(3-hydroxypropyl)-pyridine Pyridine 3-(5-Chloro-2-hydroxybenzoyl), 5-(3-hydroxypropyl) C₁₆H₁₃ClF₃NO₃ 359.74

Key Observations :

  • Substituent Effects : Replacement of the salicyloyl group (2-hydroxybenzoyl) with 5-methyl-2-hydroxybenzoyl or 5-chloro-2-hydroxybenzoyl increases molecular weight and alters electronic properties. The chloro-substituted derivative exhibits enhanced lipophilicity, which may impact membrane permeability .

Comparison with Pyrimidine Derivatives

Pyrimidine derivatives with 5-(3-hydroxypropyl) substituents (e.g., penciclovir-like compounds) have been studied for their antiviral activity. For example:

Critical Differences :

  • This suggests that the core heterocycle (pyridine vs. pyrimidine) plays a decisive role in enzyme recognition .
  • Side Chain Bulkiness : The 3-hydroxypropyl chain in both compound classes enhances solubility compared to bulkier alkyl groups, but its positioning relative to the heterocycle affects steric interactions with enzymes .

Physicochemical and Pharmacokinetic Properties

Property This compoundpyridine 3-(5-Chloro-2-hydroxybenzoyl)-5-(3-hydroxypropyl)-pyridine Pyrimidine Acyclonucleoside (Penciclovir-like)
LogP (Predicted) 2.8 3.4 1.9
Water Solubility Moderate Low High
Metabolic Stability High (due to -CF₃) Moderate Low (prone to glucuronidation)

Notes:

  • The trifluoromethyl group in the 3-Salicyloyl derivative enhances metabolic stability by resisting oxidative degradation .
  • Pyrimidine acyclonucleosides exhibit higher water solubility due to their polar side chains but are more susceptible to enzymatic modification .

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